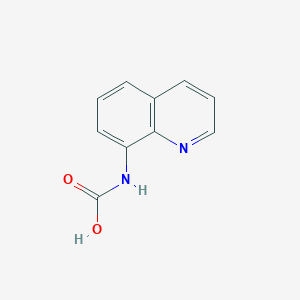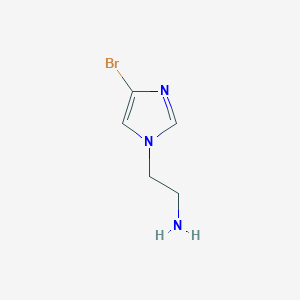
Quinolin-8-ylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-8-ylcarbamic acid is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinolin-8-ylcarbamic acid typically involves the functionalization of quinoline derivatives. One common method is the reaction of quinoline-8-amine with phosgene or its derivatives under controlled conditions to form the carbamic acid derivative. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and green chemistry approaches, like solvent-free reactions or microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Quinolin-8-ylcarbamic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinolin-8-ylcarbamate derivatives.
Reduction: Reduction reactions can convert it into quinolin-8-ylmethanamine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-ylcarbamate, while reduction can produce quinolin-8-ylmethanamine .
Scientific Research Applications
Quinolin-8-ylcarbamic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: this compound derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of quinolin-8-ylcarbamic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Quinolin-8-ylcarbamic acid can be compared with other quinoline derivatives, such as:
Quinoline-8-ol: Known for its antimicrobial properties.
Quinoline-8-amine: Used as a precursor in various organic syntheses.
Quinolone: A class of compounds with broad-spectrum antibacterial activity.
Uniqueness: this compound is unique due to its versatile reactivity and potential for functionalization, making it a valuable intermediate in the synthesis of diverse chemical entities .
By understanding the properties, preparation methods, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
876492-30-7 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
quinolin-8-ylcarbamic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)12-8-5-1-3-7-4-2-6-11-9(7)8/h1-6,12H,(H,13,14) |
InChI Key |
QVYNGEMFPFQXEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)O)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B11907099.png)

![1H-Imidazo[4,5-h]quinolin-5-amine](/img/structure/B11907103.png)




![7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine](/img/structure/B11907140.png)
![3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine](/img/structure/B11907148.png)



